molecular formula C13H20BNO3 B13191098 3,5-Dimethyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2-oxazole

3,5-Dimethyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2-oxazole

Cat. No.: B13191098
M. Wt: 249.12 g/mol
InChI Key: PFCVNKSFPVYMBU-BQYQJAHWSA-N
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Description

3,5-Dimethyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2-oxazole is a complex organic compound that features a unique combination of functional groups, including an oxazole ring and a boronate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2-oxazole typically involves multiple steps, starting from readily available starting materials

    Formation of the Oxazole Ring: This step often involves the cyclization of a suitable precursor, such as a β-ketoamide, under acidic or basic conditions.

    Introduction of the Boronate Ester Group: The boronate ester group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid or boronate ester with a halogenated oxazole derivative in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective and readily available starting materials.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxazole ring or the boronate ester group.

    Substitution: The compound can undergo substitution reactions, particularly at the boronate ester group, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines, alcohols, or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.

Scientific Research Applications

3,5-Dimethyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2-oxazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules via Suzuki-Miyaura coupling reactions.

    Biology: The compound can be used in the development of fluorescent probes and sensors due to its unique structural features.

    Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its ability to form stable boronate ester linkages.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2-oxazole involves its interaction with various molecular targets and pathways. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of sensors and probes. Additionally, the oxazole ring can participate in π-π stacking interactions and hydrogen bonding, contributing to the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2-oxazole is unique due to the presence of both an oxazole ring and a boronate ester group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound in various applications.

Properties

Molecular Formula

C13H20BNO3

Molecular Weight

249.12 g/mol

IUPAC Name

3,5-dimethyl-4-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2-oxazole

InChI

InChI=1S/C13H20BNO3/c1-9-11(10(2)16-15-9)7-8-14-17-12(3,4)13(5,6)18-14/h7-8H,1-6H3/b8-7+

InChI Key

PFCVNKSFPVYMBU-BQYQJAHWSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=C(ON=C2C)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=C(ON=C2C)C

Origin of Product

United States

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